molecular formula C29H52N2O B12370051 (1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

Cat. No.: B12370051
M. Wt: 444.7 g/mol
InChI Key: ZIORDSYITDJNJK-YSWGYOQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[206228,11010,15025,29]dotriacontane is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate arrangement of rings and the presence of both oxygen and nitrogen atoms within its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under specific conditions. For instance, the precursor may undergo a series of cyclization reactions facilitated by catalysts such as Lewis acids. The reaction conditions often include controlled temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and scalability. Industrial production also emphasizes the use of cost-effective reagents and environmentally friendly solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound has been studied for its potential as a molecular probe. Its ability to interact with specific biological targets makes it useful in the study of cellular processes and molecular interactions.

Medicine

In medicine, this compound has shown promise as a therapeutic agent. Research is ongoing to explore its potential in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in materials science, such as the creation of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane shares similarities with other pentacyclic compounds, such as pentacyclo[19.3.1.13,7.09,13.017,21]nonacosane and pentacyclo[20.4.2.28,12.010,15.025,29]dotriacontane.

Uniqueness

What sets this compound apart is its specific arrangement of rings and the presence of both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H52N2O

Molecular Weight

444.7 g/mol

IUPAC Name

(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

InChI

InChI=1S/C29H52N2O/c1-2-7-13-26-15-10-20-31-22-18-27(32-29(26)31)16-8-4-3-6-12-25-14-9-19-30-21-17-24(11-5-1)23-28(25)30/h24-29H,1-23H2/t24-,25+,26+,27-,28+,29+/m0/s1

InChI Key

ZIORDSYITDJNJK-YSWGYOQLSA-N

Isomeric SMILES

C1CCC[C@@H]2CCCN3[C@@H]2O[C@@H](CCCCCC[C@@H]4CCCN5[C@@H]4C[C@@H](CC1)CC5)CC3

Canonical SMILES

C1CCCC2CCCN3C2OC(CCCCCCC4CCCN5C4CC(CC1)CC5)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.